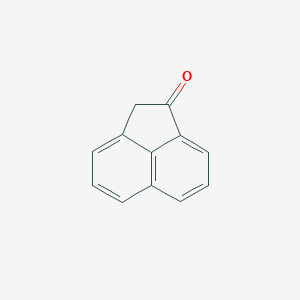
1-Acenaphthenone
Cat. No. B129850
Key on ui cas rn:
2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07999055B2
Procedure details


With respect to 1 kg of the reaction solution generated in synthesis example 1, 1 L of toluene and 2 L of water were added. These components were stirred for 5 minutes and extraction was conducted. Then, the resultant substance was kept still for 15 to 20 minutes to be separated, and the upper toluene layer was recovered. The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel, shaken and kept still. Then, the lower black liquid was removed. The remaining liquid was washed with water of the same amount as that of the remaining liquid. Then, the lower layer was removed. Water was added, 2 mL of hydrochloric acid was added, and these components were shaken. The lower layer was removed, and the remaining substance was washed with water again. The oil layer was washed with an alkaline substance and concentrated to remove the solvent. The concentrate was distilled at a pressure of 1 to 2 mmHg. As a result, 16 g of acenaphthene-1-one was obtained at a distillation temperature of 120° C.
[Compound]
Name
reaction solution
Quantity
1 kg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH2:8]>>[C:5]1(=[O:8])[C:6]2=[C:6]3[C:5](=[CH:3][CH:2]=[CH:1]2)[CH:4]=[CH:3][CH:2]=[C:1]3[CH2:7]1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
These components were stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Then, the resultant substance was kept still for 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the upper toluene layer was recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the lower black liquid was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
The remaining liquid was washed with water of the same amount as that of the remaining liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the lower layer was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2 mL of hydrochloric acid was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
these components were shaken
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the remaining substance was washed with water again
|
WASH
|
Type
|
WASH
|
|
Details
|
The oil layer was washed with an alkaline substance
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The concentrate was distilled at a pressure of 1 to 2 mmHg
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
